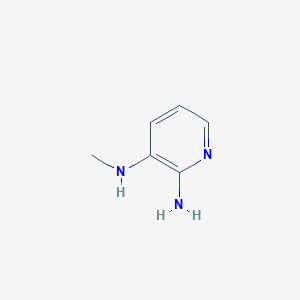

N3-Methylpyridine-2,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRRONMICPMDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481857 | |

| Record name | N3-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56291-51-1 | |

| Record name | N3-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N3-Methylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methylpyridine-2,3-diamine is a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique structural arrangement, featuring adjacent amino groups on a pyridine ring with a methyl substituent on one of the exocyclic nitrogens, makes it an important precursor for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These resulting scaffolds are of significant interest in medicinal chemistry, demonstrating potent inhibitory activity against key biological targets such as cyclin-dependent kinases (CDKs) and Mycobacterial membrane protein Large 3 (MmpL3). This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines plausible synthetic routes, and delves into its primary application as a key intermediate in the development of therapeutic agents.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize its known and predicted physicochemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 56291-51-1 | Commercial Suppliers |

| Molecular Formula | C₆H₉N₃ | Commercial Suppliers |

| Molecular Weight | 123.16 g/mol | Commercial Suppliers |

| Melting Point | 178-179°C | [1] |

| Boiling Point | 138°C (at 1 Torr) | [1] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.10 ± 0.36 (Predicted) | [1] |

Table 2: Spectroscopic and Hazard Information

| Data Type | Information |

| ¹H NMR | Data not available. |

| ¹³C NMR | Data not available. |

| Mass Spectrum | Data not available. |

| IR Spectrum | Data not available. |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic procedures specifically for this compound are scarce. However, based on established chemical principles and related literature, a plausible and efficient synthetic pathway can be proposed. This involves the synthesis of an N-methylated nitropyridine precursor, followed by a reduction of the nitro group.

Proposed Synthetic Pathway

A likely two-step synthesis of this compound is outlined below. This pathway offers a clear and logical approach for laboratory preparation.

Caption: Proposed two-step synthesis of this compound.

Experimental Methodology for the Synthesis of Imidazo[4,5-b]pyridines

The primary utility of this compound is as a precursor for imidazo[4,5-b]pyridines. The general procedure for this cyclization reaction is well-documented.

General Procedure for the Synthesis of 2-Substituted-Imidazo[4,5-b]pyridines:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and a slight molar excess of the desired aldehyde in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add an oxidizing agent and a cyclizing agent. A common system is sodium metabisulfite (Na₂S₂O₅) in DMSO, which facilitates the cyclization.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically >100°C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired 2-substituted-imidazo[4,5-b]pyridine.[2]

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of compounds targeting significant pathways in cancer and infectious diseases.

Kinase Inhibitors for Anticancer Therapy

The imidazo[4,5-b]pyridine scaffold, readily synthesized from this compound, is a well-established "hinge-binding" motif for various protein kinases. These kinases are often dysregulated in cancer, making them attractive therapeutic targets.

CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells. Numerous imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9.[1]

Caption: Signaling pathway of CDK9 inhibition by Imidazo[4,5-b]pyridine derivatives.

MmpL3 Inhibitors for Antitubercular Therapy

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the MmpL3 transporter for the export of mycolic acids, which are essential components of its unique cell wall. Inhibition of MmpL3 is a validated strategy for developing new antitubercular drugs. Pyridine-2-methylamine derivatives, which can be synthesized from precursors like this compound, have been identified as potent MmpL3 inhibitors.[3][4]

The general workflow for the application of this compound in the synthesis of these bioactive molecules is depicted below.

Caption: Workflow for the synthesis of bioactive molecules from this compound.

Conclusion

This compound is a chemical intermediate of significant value in the field of medicinal chemistry. While comprehensive data on its intrinsic properties are not widely available, its utility is clearly demonstrated through its role as a precursor to the versatile imidazo[4,5-b]pyridine scaffold. The resulting compounds have shown considerable promise as inhibitors of critical therapeutic targets, including CDK9 and MmpL3, highlighting the importance of this compound in the ongoing development of novel anticancer and antitubercular agents. Further research to fully characterize this compound and to explore new synthetic methodologies and applications is warranted.

References

- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of N3-Methylpyridine-2,3-diamine

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

N3-Methylpyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational preferences is crucial for elucidating its chemical reactivity, biological activity, and structure-activity relationships (SAR). This document outlines the probable molecular structure, discusses potential conformational isomers, and provides detailed protocols for the experimental and computational characterization of this molecule.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is expected to be largely planar, with the pyridine ring and the two amino groups lying in approximately the same plane. The introduction of a methyl group on the nitrogen at position 3 (N3) will influence the local geometry and may lead to distinct conformational preferences.

Structural Data of Analogous Compounds

To infer the structural parameters of this compound, we can examine the crystallographic data of the parent compound, pyridine-2,3-diamine. While specific bond lengths and angles will be influenced by the N-methylation, the data for the parent diamine provides a reasonable starting point.

| Parameter | Pyridine-2,3-diamine (Predicted for N3-Methyl Isomer) |

| Bond Lengths (Å) | |

| C2-N (amino) | ~1.36 |

| C3-N (methylamino) | ~1.38 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-N (aromatic) | 1.33 - 1.35 |

| N-C (methyl) | ~1.47 |

| Bond Angles (°) | |

| C-C-C (in ring) | 118 - 121 |

| C-N-C (in ring) | ~117 |

| C2-C3-N (methylamino) | ~120 |

| C3-C2-N (amino) | ~120 |

| C-N-H (amino) | ~120 |

| C-N-C (methylamino) | ~120 |

| Dihedral Angles (°) | |

| H-N-C3-C2 | Expected to be close to 0° or 180° |

| C(methyl)-N-C3-C2 | Expected to be close to 0° or 180° |

Note: The table summarizes expected values based on typical bond lengths and angles for similar chemical environments and should be confirmed by experimental or computational studies.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the C3-N(methylamino) bond. The orientation of the methyl group relative to the pyridine ring can be described by the C2-C3-N-C(methyl) dihedral angle. Two principal conformations are anticipated:

-

Syn-periplanar: The methyl group is oriented on the same side as the C2-amino group. This conformation may be sterically hindered.

-

Anti-periplanar: The methyl group is oriented away from the C2-amino group. This is likely the more stable conformation due to reduced steric clash.

Intramolecular hydrogen bonding between the amino groups could also play a role in stabilizing a particular conformation.

Experimental Protocols for Structural and Conformational Analysis

A combination of spectroscopic and crystallographic techniques is essential for a thorough characterization of this compound.

Synthesis

A plausible synthetic route to this compound would involve the selective N-methylation of pyridine-2,3-diamine.

Protocol: Synthesis of this compound

-

Protection: The more nucleophilic 2-amino group of pyridine-2,3-diamine is first protected, for example, by acylation.

-

Methylation: The protected intermediate is then reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to introduce the methyl group at the N3 position.

-

Deprotection: The protecting group is subsequently removed under appropriate conditions to yield this compound.

-

Purification: The final product is purified by column chromatography or recrystallization.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state molecular structure.

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the molecular structure and conformation in solution.

Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons and carbons, confirming the molecular connectivity.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which helps in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for elucidating the preferred conformation (e.g., the orientation of the methyl group relative to the pyridine ring protons).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), and N-H bending (around 1600 cm⁻¹) are identified and assigned.

Computational Chemistry Workflow

In the absence of experimental data, computational methods can provide valuable insights into the molecular structure and conformational landscape.

Caption: Computational workflow for molecular structure and conformation analysis.

Protocol: Computational Modeling

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Quantum Mechanical Optimization: The geometries of the identified low-energy conformers are optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima and to predict the infrared spectrum.

-

Thermochemical Analysis: The relative energies and populations of the different conformers at a given temperature are calculated from the thermochemical data.

-

NMR Prediction: The NMR chemical shifts of the optimized structures can be calculated and compared with experimental data to aid in structural assignment and conformational analysis.

Logical Workflow for Characterization

The following diagram illustrates the logical flow for the comprehensive characterization of this compound, integrating both experimental and computational approaches.

Caption: Integrated workflow for the characterization of this compound.

Conclusion

While specific experimental data for this compound is currently limited, this guide provides a comprehensive framework for its structural and conformational analysis. By employing the described synthetic, spectroscopic, crystallographic, and computational methods, researchers can obtain a detailed understanding of this molecule's properties, which is essential for its potential applications in drug discovery and materials science. The provided protocols offer a clear roadmap for future investigations into this and related substituted pyridine compounds.

Spectroscopic and Physicochemical Profile of N3-Methylpyridine-3,4-diamine

An In-Depth Technical Guide for Researchers and Scientists

Introduction: This technical guide provides a summary of the available physicochemical and computed spectral data for N3-Methylpyridine-3,4-diamine. Due to the limited availability of experimental spectral data for N3-Methylpyridine-2,3-diamine, this document focuses on its close structural isomer, N3-Methylpyridine-3,4-diamine, as a representative compound. The guide also outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to the analysis of such pyridine derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties of N3-Methylpyridine-3,4-diamine

The following table summarizes the key computed and experimental properties of N3-Methylpyridine-3,4-diamine, sourced from publicly available chemical databases.[1][2][3]

| Property | Value | Source |

| CAS Number | 1796-73-2 | PubChem[2], Biosynth[1], Sigma-Aldrich[3] |

| Molecular Formula | C₆H₉N₃ | PubChem[2], Biosynth[1] |

| Molecular Weight | 123.16 g/mol | PubChem[2], Biosynth[1] |

| IUPAC Name | 3-N-methylpyridine-3,4-diamine | PubChem[2] |

| Canonical SMILES | CNC1=C(C=CN=C1)N | PubChem[2] |

| InChI Key | QLIOXRPNGUADBG-UHFFFAOYSA-N | PubChem[2] |

| Computed XLogP3 | 0.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Experimental Protocols for Spectroscopic Analysis

Detailed experimental protocols for acquiring NMR, IR, and MS spectra for a novel compound like N3-Methylpyridine-3,4-diamine are crucial for its structural elucidation and characterization. The following are generalized procedures based on standard laboratory techniques for solid organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid N3-Methylpyridine-3,4-diamine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay, number of scans) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans will be necessary to achieve a sufficient signal-to-noise ratio compared to the ¹H spectrum.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid N3-Methylpyridine-3,4-diamine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically generate the absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[4][5][6]

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the N3-Methylpyridine-3,4-diamine sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

-

-

Data Acquisition:

-

Tune and calibrate the mass spectrometer using a known standard to ensure accurate mass measurement.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[7][8][9]

-

Visualized Workflow for Spectroscopic Characterization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized chemical compound, a fundamental process in chemical research and drug development.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

References

- 1. N3-Methylpyridine-3,4-diamine | 1796-73-2 | BAA79673 [biosynth.com]

- 2. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N3-Methylpyridine-3,4-diamine | 1796-73-2 [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. amherst.edu [amherst.edu]

- 6. webassign.net [webassign.net]

- 7. rsc.org [rsc.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Navigating the Physicochemical Landscape of N3-Methylpyridine-2,3-diamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methylpyridine-2,3-diamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its successful application in research and development. This technical guide provides a comprehensive overview of the available data and predictive insights into the solubility and stability of this compound. Due to the limited publicly available experimental data for this specific compound, this guide leverages information from structurally similar diaminopyridines to provide a robust framework for its physicochemical characterization. Furthermore, it outlines detailed experimental protocols for determining its solubility and for conducting forced degradation studies to elucidate its stability profile and degradation pathways.

Introduction

This compound, a substituted diaminopyridine, presents a scaffold with potential for diverse pharmacological activities. Its journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. Solubility influences bioavailability and formulation strategies, while stability dictates storage, handling, and shelf-life. This document serves as a foundational resource, consolidating known information and providing actionable methodologies for researchers to generate the specific data required for their applications.

Physicochemical Properties of this compound

Direct experimental data on the solubility and stability of this compound is scarce in the current literature. However, some fundamental properties have been reported and are summarized below.

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Melting Point | 178-179 °C |

| Boiling Point | 138 °C at 1 Torr |

Note: These values are compiled from various chemical supplier databases and should be confirmed experimentally.

Solubility Profile

3.1. Predicted Solubility

The presence of two amino groups and a pyridine nitrogen atom suggests that this compound will exhibit some degree of aqueous solubility due to hydrogen bonding with water molecules. The methyl group may slightly increase its lipophilicity compared to unsubstituted diaminopyridine.

Based on data for similar compounds like 4-aminopyridine, which has a water solubility of approximately 30 mg/mL, and 2-aminopyridine, which shows good solubility in polar organic solvents, it is anticipated that this compound will be soluble in polar protic and aprotic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | Hydrogen bonding capabilities of the amino and pyridine groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Dipole-dipole interactions with the polar functional groups. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nature of the molecule is unlikely to interact favorably with non-polar solvents. |

3.2. Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise quantitative solubility data, the following experimental protocol is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Thermostatically controlled shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

-

Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase. Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter for its development. While no specific stability data is published, studies on the closely related 3,4-diaminopyridine provide valuable insights.

4.1. Insights from Related Compounds

Studies on 3,4-diaminopyridine have shown that it possesses excellent chemical stability in solid oral dosage forms when protected from light, with minimal degradation observed at refrigerated and room temperatures.[1][2] A significant finding is that the salt form of 3,4-diaminopyridine exhibits greater stability under oxidative stress compared to the free base.[3][4] This is attributed to the protonation of the pyridine nitrogen and amino groups, which reduces their susceptibility to oxidation.

4.2. Potential Degradation Pathways

Based on the degradation of 3,4-diaminopyridine, the primary degradation pathways for this compound under stress conditions, particularly oxidative stress, are likely to involve the amino groups and the pyridine ring.

4.3. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated temperature and humidity chambers

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology: A solution of this compound is subjected to the following stress conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C).

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

References

- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sefh.es [sefh.es]

- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

A Technical Guide to the Reactivity of Amino Groups in N3-Methylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the two distinct amino groups in N3-Methylpyridine-2,3-diamine. Understanding the differential reactivity of the primary amino group at the C2 position and the secondary methylamino group at the C3 position is crucial for the strategic design and synthesis of novel heterocyclic compounds, particularly in the field of medicinal chemistry. This document summarizes key reactivity principles, provides detailed experimental protocols for selective functionalization based on analogous systems, and presents quantitative data where available.

Core Concepts: Differential Reactivity of Amino Groups

The reactivity of the amino groups in this compound is governed by a combination of electronic and steric factors. The primary amino group at the C2 position is generally more nucleophilic and less sterically hindered than the secondary methylamino group at the C3 position. This inherent difference allows for regioselective reactions under controlled conditions.

The pyridine ring nitrogen exerts an electron-withdrawing effect, which influences the basicity and nucleophilicity of the adjacent amino groups. Computational studies on related aromatic diamines suggest that the amino group ortho to the ring nitrogen (the C2-amino group) is more basic and, therefore, more reactive in many electrophilic substitution reactions.

Key Reactions and Regioselectivity

The differential reactivity of the amino groups allows for selective acylation, alkylation, and condensation reactions, leading to the formation of a variety of important heterocyclic scaffolds, such as imidazopyridines.

Acylation Reactions

Selective acylation is a fundamental transformation for differentiating the amino groups. Generally, the more nucleophilic and less sterically hindered C2-amino group will react preferentially with acylating agents, especially under kinetically controlled conditions. However, the choice of acylating agent and reaction conditions can influence the regioselectivity. For instance, in the analogous 3,4-diaminopyridine, the use of acetyl chloride leads to selective acylation at the more basic amino group, while di-tert-butyl dicarbonate can favor acylation at the other amino group through a different mechanism[1][2].

Alkylation Reactions

Similar to acylation, the C2-amino group is the primary site of alkylation under many conditions. However, the regioselectivity of alkylation can be directed by modifying the reaction parameters. For the related 2,3-diaminopyridine, reductive amination conditions with aldehydes tend to result in alkylation at the C3-amino group[3]. This provides a powerful strategy for synthesizing N3-substituted imidazo[4,5-b]pyridines.

Condensation Reactions to Form Imidazopyridines

This compound is a valuable precursor for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridines. The initial condensation reaction typically involves the more reactive C2-amino group with a one-carbon electrophile (e.g., orthoformates), followed by cyclization. The subsequent alkylation of the resulting imidazopyridine can be directed to either the N1 or N3 position, depending on the reaction conditions, which ultimately dictates the initial site of reaction on the diamine precursor[3].

Quantitative Data

While specific quantitative data for this compound is scarce in the literature, data from the closely related 2,3-diaminopyridine can provide valuable insights into the expected reactivity.

| Parameter | Value (for 2,3-diaminopyridine) | Reference |

| pKa1 | 5.09 | [3] |

| pKa2 | 1.35 | [3] |

Note: The higher pKa value is associated with the more basic amino group, which is predicted to be the C2-amino group.

Experimental Protocols

The following protocols are adapted from literature procedures for the regioselective functionalization of 2,3-diaminopyridine and are expected to be applicable to this compound with minor modifications.

Protocol 1: Selective N3-Alkylation via Reductive Amination[3]

This protocol describes the selective alkylation of the C3-amino group.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Borane-pyridine complex

-

Acetic acid

-

Anhydrous solvent (e.g., THF or DME)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous solvent, add the aldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C and add borane-pyridine complex (1.5 equivalents) dropwise.

-

Add acetic acid (2 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

Protocol 2: Synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridines[3]

This protocol outlines the synthesis of the imidazopyridine ring system.

Materials:

-

This compound

-

Triethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

High-boiling point solvent (e.g., DMF or toluene)

-

Standard work-up and purification reagents

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and triethyl orthoformate (1.5 equivalents) in the chosen solvent.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess orthoformate.

-

Perform a standard aqueous work-up, neutralizing the acid catalyst.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by crystallization or column chromatography.

Visualizations

Logical Workflow for Selective Functionalization

Caption: A logical workflow for the selective functionalization of this compound.

Signaling Pathway for Imidazopyridine Synthesis

Caption: A simplified reaction pathway for the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine.

References

The Biological Activity of Substituted Pyridine Diamines: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine diamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their unique structural features allow for diverse substitutions, leading to compounds with potent and selective effects on various biological targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective activities of substituted pyridine diamines, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Substituted pyridine diamines have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as protein kinases, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various substituted pyridine diamines has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Cytotoxicity of 2,6-Diaminopyridine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3) | PC3 (Prostate) | 0.1 | [1] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S4) | PC3 (Prostate) | 0.56 | [1] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S2) | PC3 (Prostate) | 0.85 | [1] |

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 (48h) | [2] |

| Pyridine-urea derivative (8n) | MCF-7 (Breast) | 1.88 (48h) | [2] |

| Tetracyclic imidazo[4,5-b]pyridine (6a) | HCT116 (Colon) | 0.3 | [3] |

| Tetracyclic imidazo[4,5-b]pyridine (8) | HCT116 (Colon) | 0.2 | [4] |

| Tetracyclic imidazo[4,5-b]pyridine (10) | HCT116 (Colon) | 0.9 | [4] |

| 2,6-dihaloarylchalcone derivative (3a) | HeLa (Cervical) | 3.5 | [5] |

| Cyanopyridone derivative (6a) | HeLa (Cervical) | 7.1 | [5] |

Table 2: Kinase Inhibitory Activity of Pyridine Diamine Derivatives

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Pyridine-based compound (12) | PIM-1 | 14.3 | [6] |

| Staurosporine (Reference) | PIM-1 | 16.7 | [6] |

| Pyridine-based compound (6) | PIM-1 | 19.4 | [6] |

| Pyridine-based compound (13) | PIM-1 | 19.8 | [6] |

| Pyridine-based compound (11) | PIM-1 | 42.3 | [6] |

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted pyridine diamines is significantly influenced by the nature and position of substituents on the pyridine ring.[7][8][9]

-

Enhancing Groups: The presence of hydroxyl (-OH), methoxy (-OMe), carbonyl (-C=O), and amino (-NH2) groups tends to enhance antiproliferative activity.[7][8]

-

Detrimental Groups: Conversely, the introduction of bulky groups or halogen atoms can lead to a decrease in cytotoxic effects.[7][8]

-

Positional Importance: The position of the nitrogen atom within fused ring systems, such as in tetracyclic imidazo[4,5-b]pyridines, has a significant impact on antiproliferative activity, with derivatives bearing amino side chains at position 2 often showing enhanced potency.[3]

Key Signaling Pathway in Cancer: PI3K/Akt Pathway

Many pyridine diamine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[10][11][12] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Caption: PI3K/Akt signaling pathway and points of inhibition by pyridine diamines.

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the substituted pyridine diamine derivatives for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Detailed Protocol:

-

Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound (substituted pyridine diamine) in a suitable kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence-based detection method.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Antimicrobial Activity

Substituted pyridine diamines have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Substituted Pyridine Diamine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-3-cyanopyridine (2c) | Staphylococcus aureus | 0.039 | [13][14] |

| 2-amino-3-cyanopyridine (2c) | Bacillus subtilis | 0.039 | [13][14] |

| Asymmetric diamidine (1) | MRSA | 0.25 - 4 | [15] |

| Thiazole-linked diamine (26) | Various bacteria | 0.25 - 8 | [15] |

| Imidazopyridine derivative (8) | Staphylococcus aureus | 3.12 | [16] |

| Imidazopyridine derivative (3) | Escherichia coli | 9.091 | [17] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of pyridine diamines is highly dependent on their substitution patterns.

-

Lipophilicity: Increased lipophilicity can enhance antimicrobial activity by facilitating passage through the bacterial cell membrane.

-

Specific Substituents: The presence of certain functional groups, such as cyclohexylamine in 2-aminopyridine derivatives, has been shown to be crucial for activity against Gram-positive bacteria.[13] Bromo-fluoro substituents on imidazopyridine scaffolds have also been found to significantly enhance antibacterial activity.[16]

Experimental Protocol for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Activity

Certain substituted pyridine diamines have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key pathological processes such as the aggregation of amyloid-beta (Aβ) peptides and the activity of β-secretase (BACE-1).[18][19][20]

Quantitative Neuroprotective Activity Data

Table 4: Neuroprotective Activity of Substituted Pyridine Derivatives

| Compound/Derivative | Target/Assay | IC50/Activity | Reference |

| Carbamate 8 | hAChE Inhibition | 0.153 µM | [19] |

| Carbamate 11 | hBChE Inhibition | 0.828 µM | [19] |

| Carbamates 8, 9, 11 | Aβ42 Self-Aggregation | Inhibitory | [19] |

| Z-VLL-CHO | BACE-1 Inhibition | Neuroprotective at 100 nM | [20] |

| GL-189 | BACE-1 Inhibition | Neuroprotective at 1 µM | [20] |

| EQ-04 | Aβ toxicity | 37% viability increase at 1 nM | [21] |

Key Pathological Pathway in Alzheimer's Disease: Amyloid-β Aggregation

The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[22][23] Substituted pyridine diamines can interfere with this process, preventing the formation of neurotoxic oligomers and fibrils.

Caption: Amyloid-β aggregation pathway and points of intervention by pyridine diamines.

Experimental Protocols for Neuroprotective Activity

The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid fibrils in vitro.

Detailed Protocol:

-

Preparation: Prepare solutions of synthetic Aβ42 peptide in a suitable buffer.

-

Incubation: Incubate the Aβ42 solution with and without the test compound (substituted pyridine diamine) at 37°C with shaking.

-

ThT Fluorescence Measurement: At various time points, take aliquots of the solutions and add Thioflavin T. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

-

Data Analysis: A decrease in ThT fluorescence in the presence of the compound indicates inhibition of Aβ fibrillization.[4]

This assay measures the ability of a compound to inhibit the enzymatic activity of BACE-1.

Detailed Protocol:

-

Reaction Setup: In a microplate, combine a BACE-1 enzyme, a fluorogenic substrate (a peptide containing the BACE-1 cleavage site flanked by a fluorophore and a quencher), and the test compound.[24][25]

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the increase in fluorescence over time. Cleavage of the substrate by BACE-1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. Calculate the percent inhibition and determine the IC50 value of the compound.[24]

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with substituted pyridine diamines. The provided data, protocols, and pathway diagrams offer valuable insights into the multifaceted biological activities of this important class of compounds.

References

- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. cusabio.com [cusabio.com]

- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. mdpi.com [mdpi.com]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of beta-secretase inhibitors against rat retinal ganglion cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 23. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. bpsbioscience.com [bpsbioscience.com]

N3-Methylpyridine-2,3-diamine: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N3-Methylpyridine-2,3-diamine is a functionalized pyridine derivative that serves as a valuable heterocyclic building block in the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry. Its unique arrangement of amino groups, one of which is secondary, offers opportunities for regioselective reactions, making it an attractive scaffold for the construction of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols and data presentation.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical and spectroscopic properties based on data from its precursor, 2,3-diaminopyridine, and analogous N-alkylated aminopyridines. These values serve as a reference for researchers working with this compound.

| Property | Predicted Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 110-115 °C (for 2,3-diaminopyridine)[1] |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.5-7.7 (m, 1H, Ar-H), 6.7-6.9 (m, 1H, Ar-H), 6.4-6.6 (m, 1H, Ar-H), 5.0-5.5 (br s, 2H, -NH₂), 4.5-5.0 (br s, 1H, -NHCH₃), 2.8-3.0 (d, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 150-155 (C), 140-145 (C), 130-135 (CH), 115-120 (CH), 110-115 (CH), 30-35 (CH₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 3050-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620-1580 (C=C and C=N stretching), 1500-1400 (N-H bending) |

Experimental Protocols

The synthesis of this compound can be approached in a two-step process: the synthesis of the precursor 2,3-diaminopyridine, followed by its selective N-methylation.

Step 1: Synthesis of 2,3-Diaminopyridine

Several methods have been reported for the synthesis of 2,3-diaminopyridine, with a common route being the reduction of 2-amino-3-nitropyridine.[2][3]

Reaction Scheme:

References

- 1. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 599. Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Unlocking Therapeutic Potential: A Technical Guide to N3-Methylpyridine-2,3-diamine Derivatives in Drug Discovery

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents continues, the N3-Methylpyridine-2,3-diamine scaffold is emerging as a promising starting point for the development of new drugs targeting a range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for derivatives of this versatile core, complete with detailed experimental protocols and data presentation strategies.

The this compound core, a substituted diaminopyridine, offers a unique three-dimensional structure and electronic properties that make it an attractive candidate for interaction with various biological targets.[1] Its potential has been highlighted by the diverse biological activities observed in structurally related pyridine and diaminopyrimidine compounds, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5][6] This guide outlines key research avenues to explore the therapeutic utility of novel this compound derivatives.

Core Research Areas

The primary proposed research areas for this compound derivatives are focused on three major therapeutic fields: oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Drug Development

Pyridine-based compounds have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival.[3][5][7][8] A key area of investigation for this compound derivatives is their potential as kinase inhibitors. Numerous pyridine and diaminopyrimidine analogues have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Janus Kinases (JAKs).[9][10][11][12][13]

Proposed Research Workflow for Anticancer Activity:

Caption: Workflow for anticancer drug discovery with this compound derivatives.

Neuroprotective Agents for Neurodegenerative Diseases

The structural features of diaminopyridines suggest their potential to interact with targets in the central nervous system.[14] Research into related compounds has indicated possible neuroprotective effects, which could be relevant for conditions like Alzheimer's and Parkinson's disease.[2] The proposed research will focus on evaluating the ability of novel derivatives to protect neuronal cells from oxidative stress and excitotoxicity, key pathological mechanisms in neurodegeneration.

Potential Signaling Pathway for Neuroprotection:

References

- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to N3-Methylpyridine-2,3-diamine

Prepared for: Researchers, scientists, and drug development professionals

A comprehensive overview of the current scientific knowledge on N3-Methylpyridine-2,3-diamine, including its discovery, synthesis, and known properties. This document also highlights the current gaps in the publicly available research literature regarding this compound.

Introduction

This compound, with the CAS Number 56291-51-1, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a methyl group on the nitrogen of the 3-amino group. While the synthesis and properties of various diaminopyridines and their derivatives are documented in scientific literature, specific information regarding the discovery and detailed history of this compound is not extensively reported in publicly accessible databases and publications. This guide aims to consolidate the available information and clearly delineate the areas where data is currently lacking.

Physicochemical Properties

Basic physicochemical properties of this compound have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 56291-51-1 | Chemical Supplier Databases |

| Molecular Formula | C₆H₉N₃ | Chemical Supplier Databases |

| Molecular Weight | 123.16 g/mol | Chemical Supplier Databases |

| Appearance | Solid | Chemical Supplier Databases |

Synthesis and Discovery

A key challenge in the synthesis of this compound is the regioselective methylation of the 3-amino group in the presence of the 2-amino group and the pyridine ring nitrogen. A study by G.R. Brown et al. investigated the methylation of 2,3-diaminopyridine and found that the position of methylation is dependent on the solvent used. This research indicates that methylation can occur on the 3-amino group, which would result in the formation of this compound. The study highlighted that a combination of steric and hydrogen-bonding effects influences the regioselectivity of the methylation reaction.

Unfortunately, a detailed, step-by-step experimental protocol for the synthesis and purification of this compound with specific reagents, reaction conditions, and yields is not explicitly detailed in the readily accessible scientific literature. General methods for the N-methylation of amines could be adapted, but would require experimental optimization to achieve the desired regioselectivity.

Logical Synthesis Workflow

Based on general organic chemistry principles and the information available for related compounds, a logical workflow for the synthesis of this compound can be proposed. This workflow represents a hypothetical pathway and has not been experimentally verified from the available literature.

Caption: A logical workflow for the synthesis of this compound.

Experimental Data and Protocols

A thorough search of scientific databases did not yield specific, citable experimental data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) spectra for this compound. While data for the parent compound, 2,3-diaminopyridine, and other methylated pyridine derivatives are available, direct, verifiable analytical data for the target compound could not be located.

Consequently, detailed experimental protocols for the characterization and analysis of this compound are not available in the public domain.

Biological Activity and Signaling Pathways

There is no information available in the surveyed literature regarding the biological activity of this compound. No studies have been identified that investigate its role in any signaling pathways or its potential as a therapeutic agent. The biological functions of this specific molecule remain an unexplored area of research.

Conclusion and Future Outlook

This compound is a known chemical entity, as evidenced by its availability from commercial suppliers and its unique CAS number. However, there is a significant lack of detailed scientific information about this compound in the public domain. Its discovery, a validated and detailed synthesis protocol, comprehensive characterization data, and any potential biological activity are yet to be thoroughly documented in scientific literature.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis of this compound would require dedicated research to develop a regioselective methylation method for 2,3-diaminopyridine. Subsequent characterization and biological screening could uncover novel properties and applications for this understudied molecule. Future research in this area would be essential to build a comprehensive understanding of this compound and its potential utility in various scientific fields.

An In-depth Technical Guide to N3-Methylpyridine-2,3-diamine and its Isomer N3-Methylpyridine-3,4-diamine

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of N3-Methylpyridine-2,3-diamine and its structural isomer, N3-Methylpyridine-3,4-diamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It addresses the common confusion regarding the CAS numbers for these compounds and presents detailed information in a structured format, including tabulated data, experimental protocols, and visual diagrams of synthetic and biological pathways.

Introduction and Clarification of CAS Numbers

A notable point of confusion exists between the chemical name this compound and the CAS number 1796-73-2. It is crucial to clarify that CAS number 1796-73-2 is assigned to N3-Methylpyridine-3,4-diamine . The correct CAS number for This compound is 56291-51-1 . This guide will address both isomers, presenting their respective properties and data in clearly delineated sections to avoid ambiguity.

N3-Methylpyridine-3,4-diamine

CAS Number: 1796-73-2

Core Properties

The fundamental physicochemical properties of N3-Methylpyridine-3,4-diamine are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| IUPAC Name | N3-methylpyridine-3,4-diamine | |

| Boiling Point | 325.0 ± 27.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | 4°C, protect from light | |

| InChI Key | QLIOXRPNGUADBG-UHFFFAOYSA-N |

Safety and Handling

N3-Methylpyridine-3,4-diamine is associated with the following hazard statements:

-

H314: Causes severe skin burns and eye damage.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should be strictly followed when handling this compound.

Experimental Protocol: Synthesis

A plausible synthetic route to N3-Methylpyridine-3,4-diamine involves the N-methylation of a suitable diaminopyridine precursor, which can be synthesized through the reduction of a nitropyridine. The following is a generalized experimental protocol based on established chemical principles.

Step 1: Nitration of 4-chloropyridine

-

To a solution of 4-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5°C).

-

After the addition is complete, the reaction mixture is carefully warmed and stirred for several hours.

-

The reaction is then quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide) to precipitate the 4-chloro-3-nitropyridine.

-

The crude product is filtered, washed with water, and dried.

Step 2: Amination of 4-chloro-3-nitropyridine

-

The 4-chloro-3-nitropyridine is subjected to nucleophilic aromatic substitution with ammonia. This is typically carried out in a sealed vessel at elevated temperature and pressure.

-

The product, 4-amino-3-nitropyridine, is then isolated and purified.

Step 3: Reduction of 4-amino-3-nitropyridine to Pyridine-3,4-diamine

-

The 4-amino-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid system like tin and hydrochloric acid, is used to reduce the nitro group to an amine.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield pyridine-3,4-diamine.

Step 4: N-methylation to N3-Methylpyridine-3,4-diamine

-

Selective N-methylation of the 3-amino group can be a complex procedure requiring protective group chemistry. A common strategy involves the initial protection of the more nucleophilic amino group.

-

The protected diamine is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

-

Following methylation, the protecting group is removed to yield the final product, N3-Methylpyridine-3,4-diamine.

-

Purification is typically achieved through column chromatography.

Biological Activity

The biological activity of N3-Methylpyridine-3,4-diamine is not extensively documented in publicly available literature. However, diaminopyridine scaffolds are known to be present in various biologically active molecules. Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound.

Synthetic Workflow Diagram

Caption: A generalized synthetic pathway for N3-methyl-diaminopyridines.

This compound

CAS Number: 56291-51-1

Core Properties

The key physicochemical properties of this compound are detailed in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| Boiling Point | 279.624 °C at 760 mmHg | [3] |

| Flash Point | 122.913 °C | [3] |

| Density | 1.18 g/cm³ | [3] |

| Refractive Index | 1.652 | [3] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature | [2][4] |

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed[2].

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation[2].

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment.

Experimental Protocol: Synthesis

The synthesis of this compound can be approached through methods analogous to its 3,4-diamine isomer, typically starting from 2-chloropyridine.

Step 1: Nitration of 2-chloropyridine

-

2-chloropyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-chloro-3-nitropyridine. The reaction conditions must be carefully controlled to favor the desired isomer.

Step 2: Amination of 2-chloro-3-nitropyridine

-

The resulting 2-chloro-3-nitropyridine is then aminated with ammonia, displacing the chlorine atom to form 2-amino-3-nitropyridine.

Step 3: Reduction to Pyridine-2,3-diamine

-

The nitro group of 2-amino-3-nitropyridine is reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (Fe/HCl), to give pyridine-2,3-diamine.

Step 4: N-methylation to this compound

-

Selective methylation of the 3-amino group of pyridine-2,3-diamine is then carried out. This may involve a protection-methylation-deprotection sequence to ensure regioselectivity. The choice of protecting group and methylating agent is critical for the success of this step.

-

The final product is purified using techniques such as crystallization or chromatography.

Biological Activity and Potential Signaling Pathway

Derivatives of 2,3-diaminopyridine have shown promise as therapeutic agents. Notably, pyridine-2-methylamine derivatives have been identified as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes MmpL3 a promising target for the development of new anti-tuberculosis drugs. The this compound scaffold could potentially serve as a building block for such inhibitors.

MmpL3 Inhibition Pathway Diagram

Caption: Inhibition of mycolic acid transport via MmpL3.

References

Theoretical Analysis of N3-Methylpyridine-2,3-diamine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive theoretical framework for the study of N3-Methylpyridine-2,3-diamine. Due to a lack of existing specific computational studies on this molecule, this document outlines a robust suite of in silico methodologies to characterize its structural, electronic, and spectroscopic properties. The protocols detailed herein are based on established computational chemistry techniques for pyridine derivatives and related heterocyclic compounds. This whitepaper is intended to serve as a foundational guide for researchers initiating theoretical investigations into this compound, providing a clear workflow for generating valuable data for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. The arrangement of amino and methyl groups on the pyridine ring suggests its potential as a ligand for metal complexes, a precursor for heterocyclic synthesis, and a scaffold for drug design. A thorough understanding of its molecular properties is crucial for exploring these applications.

Computational chemistry provides a powerful and cost-effective means to elucidate the fundamental characteristics of molecules.[1][2] Methods such as Density Functional Theory (DFT) can accurately predict molecular geometries, electronic properties, and vibrational spectra, offering insights that are complementary to experimental data.[1][3] This guide outlines a proposed theoretical study of this compound to generate a comprehensive dataset of its key molecular descriptors.

Proposed Computational Methodology

The following section details the proposed experimental protocols for a comprehensive theoretical study of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.[3]

-

Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.[1][4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][5][6] For potentially improved accuracy, especially with non-covalent interactions, functionals like M06-2X or WB97XD could also be employed.[7]

-

Basis Set: A Pople-style basis set, such as 6-31+G(d,p) or the more extensive 6-311++G(d,p), is recommended to provide a good description of the electronic structure.[7][8]

-

Procedure:

-

An initial structure of this compound will be constructed using a molecular builder.

-